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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address common
contamination issues in 293 cell culture.

Frequently Asked Questions (FAQS)

Q1: What are the most common types of contaminants in 293 cell culture?
Al: 293 cell cultures are susceptible to three main categories of contamination:

¢ Microbial Contamination: This is the most frequent type and includes bacteria, yeast, mold,
and mycoplasma.[1][2] While bacteria, yeast, and mold are often visible by changes in the
culture medium or under a microscope, mycoplasma is notoriously difficult to detect without
specific testing.

» Chemical Contamination: These are non-living substances that can adversely affect cell
growth and function. Sources include impurities in media, sera, and water, as well as
endotoxins, plasticizers, and detergent residues.[1][2]
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e Cross-Contamination: This occurs when a 293 cell culture is unintentionally mixed with
another cell line.[2] Highly proliferative lines like HeLa are common culprits of cross-
contamination.

Q2: How can | visually identify microbial contamination?

A2: Visual inspection is the first line of defense against microbial contamination. Here are some
common indicators:

o Bacteria: A sudden drop in pH (media turns yellow), cloudy or turbid appearance of the
culture medium, and sometimes a foul odor. Under a microscope, you may see small, motile
particles between the 293 cells.[1][3]

e Yeast: The culture medium may become slightly turbid and the pH might decrease.
Microscopically, yeast appears as individual, ovoid, or budding particles that are larger than
bacteria.[3]

o Mold (Fungi): Visible filamentous structures, often appearing as a fuzzy mat on the surface of
the medium or attached to the culture vessel. The pH of the medium may increase.[2][3]

Q3: Mycoplasma is a major concern. How can | detect it?

A3: Mycoplasma contamination is often not visible and does not cause obvious turbidity or pH
changes in the culture medium.[2] Therefore, specific detection methods are crucial. The most
common and reliable methods include:

» PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that amplifies
mycoplasma DNA for detection.

o DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma
will appear as small, bright dots outside of the cell nuclei when viewed under a fluorescence
microscope.

e ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.

e Mycoplasma Culture: This involves attempting to grow mycoplasma on specific agar plates,
but it is a slow method.
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Q4: What is cell line authentication and why is it important for 293 cultures?

A4: Cell line authentication is the process of verifying the identity of a cell line and ensuring it is
not cross-contaminated with another cell line.[4] This is critical for the reproducibility and
validity of your research. The gold standard for human cell line authentication, including 293
cells, is Short Tandem Repeat (STR) profiling.[4][5] STR analysis generates a unique genetic
fingerprint for each cell line.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination issues
in your 293 cell culture.

Guide 1: Responding to Suspected Microbial
Contamination

If you observe any signs of microbial contamination, follow these steps:

« |solate the Contaminated Culture: Immediately move the suspected flask or plate to a
designated quarantine incubator or area to prevent the spread to other cultures.

e Microscopic Examination: Carefully examine the culture under a phase-contrast microscope
to identify the type of microbe (bacteria, yeast, or mold).

o Decision to Discard or Treat:

o For bacterial, yeast, or mold contamination: It is almost always recommended to discard
the contaminated culture to prevent further spread.[1] Decontaminate the culture vessel
and any contaminated media with an appropriate disinfectant (e.g., 10% bleach) before
disposal.

o For suspected mycoplasma contamination: Do not discard immediately. Proceed to Guide
2 for detection and elimination protocols.

» Decontaminate the Work Area: Thoroughly clean and disinfect the biosafety cabinet,
incubator, and any equipment that may have come into contact with the contaminated
culture.
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 Investigate the Source: Review your aseptic technique, check your reagents (media, serum,
etc.), and inspect equipment for potential sources of the contamination.[1]

Guide 2: Mycoplasma Detection and Elimination

If you suspect mycoplasma contamination or as part of routine screening:

Collect a Sample: Aseptically collect 1 mL of the culture supernatant from a near-confluent
flask of 293 cells.

Perform a Mycoplasma Test: Use a reliable detection method such as a PCR-based kit.

Interpret the Results:

o Negative: Your culture is likely free of mycoplasma. Continue to practice good aseptic
technique and perform routine testing.

o Positive: Your culture is contaminated with mycoplasma.

Elimination Strategy:

o Discard: The most straightforward approach is to discard the contaminated cell line and
start a new culture from a frozen stock that has been tested and confirmed to be
mycoplasma-free.

o Treatment: If the cell line is irreplaceable, you can attempt to eliminate the mycoplasma
using commercially available antibiotics specifically designed for this purpose. Be aware
that these treatments can be harsh on the cells and may not always be successful. Follow
the manufacturer's protocol carefully. After treatment, it is essential to re-test for
mycoplasma to confirm its eradication.

Guide 3: Investigating and Preventing Cross-
Contamination

To ensure the identity of your 293 cell line:

o Perform Cell Line Authentication: Use STR profiling to generate a genetic fingerprint of your
293 cells.[5]
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o Compare to a Reference Profile: Compare the STR profile of your cells to a reference profile
from a reputable cell bank (e.g., ATCC). A match of >80% typically confirms the cell line's
identity.[6]

e Preventive Measures:

[e]

Work with One Cell Line at a Time: Avoid having multiple cell lines in the biosafety cabinet
simultaneously.[2]

o Use Dedicated Reagents: Use separate bottles of media and other reagents for each cell
line.

o Clear Labeling: Ensure all flasks, plates, and tubes are clearly and accurately labeled.

o Quarantine New Cell Lines: When you receive a new cell line, culture it in a separate,
quarantined incubator until it has been tested for contaminants and its identity has been
authenticated.

Data Presentation

Table 1: Prevalence of Common Cell Culture Contaminants

Contaminant Type Estimated Prevalence Key Characteristics

Not visible by eye; can alter
Mycoplasma 5% - 30% of all cell cultures )
cell metabolism and growth.[1]

] ) Not visible with a light
_ Exceeding 25% in some _
Viruses ) microscope; may cause subtle
studies )
changes in cell health.

o A significant and persistent Can lead to invalid research
Cross-Contamination
problem results.

Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
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This protocol provides a general workflow for using a commercial PCR-based mycoplasma
detection kit. Always refer to the specific manufacturer's instructions for your Kit.

Materials:

» Mycoplasma PCR Detection Kit (containing primers, polymerase, positive control, and
internal control)[7]

e Cell culture supernatant sample

e Microcentrifuge tubes

» Micropipettes and sterile, filter-barrier tips

e Thermal cycler

o Agarose gel electrophoresis equipment and reagents
Methodology:

o Sample Preparation: a. Collect 1 mL of cell culture supernatant from a culture that is 80-
100% confluent.[8] b. Centrifuge the supernatant at a low speed (e.g., 200 x g for 5 minutes)
to pellet any cells or debris. c. Carefully transfer the supernatant to a new sterile
microcentrifuge tube. d. Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma
and release their DNA.[8] e. Briefly centrifuge the sample to pellet any precipitate. The
supernatant is your DNA template.

o PCR Reaction Setup: a. In a sterile PCR tube, prepare the reaction mix according to the kit's
instructions. This typically involves adding the PCR master mix, primers, and your DNA
template. b. Prepare a positive control reaction using the provided mycoplasma DNA. c.
Prepare a negative control reaction using sterile water instead of a sample.

o PCR Amplification: a. Place the PCR tubes in a thermal cycler. b. Run the PCR program as
specified in the kit's protocol. A typical program involves an initial denaturation step, followed
by 30-40 cycles of denaturation, annealing, and extension.
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o Gel Electrophoresis: a. Prepare an agarose gel (typically 1.5-2%). b. Load the PCR products
(your sample, positive control, and negative control) into the wells of the gel. c. Run the gel
at a constant voltage until the DNA fragments have separated.

o Result Interpretation: a. Visualize the DNA bands under UV light. b. A band of the expected
size in your sample lane (matching the positive control) indicates mycoplasma
contamination. c. The negative control should not show a band. The internal control band
should be present in all lanes (except the positive control in some kits) to validate the PCR
reaction.[7]

Protocol 2: Short Tandem Repeat (STR) Profiling for Cell
Line Authentication

STR profiling is a specialized technique often performed by core facilities or commercial
services. The general workflow is as follows:

Methodology:
o Genomic DNA Extraction: Isolate high-quality genomic DNA from your 293 cell culture.

» PCR Amplification of STR Loci: a. Use a commercial STR profiling kit that co-amplifies
multiple STR loci and the amelogenin gene (for sex determination) in a single PCR reaction.
b. The primers in the kit are fluorescently labeled.

o Capillary Electrophoresis: a. The fluorescently labeled PCR products are separated by size
using capillary electrophoresis.

o Data Analysis: a. The size of the fragments for each STR locus is determined by the analysis
software. b. The resulting STR profile is a series of numbers representing the number of
repeats at each locus.

o Profile Comparison: a. Compare the generated STR profile to a reference database of
known cell line profiles (e.g., ATCC's STR database). b. An algorithm is used to calculate the
percent match between your profile and the reference profile. A match of 80% or greater is
generally considered an authenticated match.[6]
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Caption: Troubleshooting workflow for suspected contamination in 293 cell culture.
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Caption: Recommended workflow for handling newly received 293 cell lines.
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culture-contamination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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